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2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester

Reactive diluent UV-curable coating Viscosity

2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester (CAS 76392-22-8), commercially designated as VEEM™, is a heterofunctional hybrid monomer containing both a radically polymerizable methacryloyl group and a cationically polymerizable vinyl ether group within a single molecule. Belonging to the class of dual-cure reactive diluents, VEEM exhibits a molecular weight of 200.23 g/mol, low viscosity (3.19 mPa·s at 15°C), and limited water solubility (2.2 g/L at 30°C).

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 76392-22-8
Cat. No. B3057067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester
CAS76392-22-8
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCCOC=C
InChIInChI=1S/C10H16O4/c1-4-12-5-6-13-7-8-14-10(11)9(2)3/h4H,1-2,5-8H2,3H3
InChIKeyMGMSZKIPUNOMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester (VEEM) Procurement & Selection Baseline


2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester (CAS 76392-22-8), commercially designated as VEEM™, is a heterofunctional hybrid monomer containing both a radically polymerizable methacryloyl group and a cationically polymerizable vinyl ether group within a single molecule . Belonging to the class of dual-cure reactive diluents, VEEM exhibits a molecular weight of 200.23 g/mol, low viscosity (3.19 mPa·s at 15°C), and limited water solubility (2.2 g/L at 30°C) . It is primarily employed in UV/EB-curable coatings, inks, adhesives, photoresists, and stereolithography resins where hybrid free-radical/cationic polymerization is advantageous .

Why Generic Methacrylate or Vinyl Ether Monomers Cannot Replace VEEM in Formulation Workflows


Simple substitution of VEEM with commodity acrylate diluents (e.g., DEGDA) or single-mechanism vinyl ethers fails because VEEM's molecular architecture integrates both polymerization chemistries into one low-viscosity entity . The methacrylate ester group, compared to the acrylate analog VEEA, imparts higher polymer stiffness and tensile strength [1], while the oligo(ethylene glycol) spacer and vinyl ether terminus enable oxygen-insensitive cationic curing that monofunctional methacrylates cannot achieve [2]. Furthermore, the selective polymerization reactivity of the methacryloyl group—demonstrated in living anionic systems with dispersity control (Mw/Mn < 1.1)—is architecture-dependent and cannot be replicated by random copolymers of separate monomers [3]. These quantifiable property differences, detailed below, make generic substitution scientifically unsound for performance-critical formulations.

Quantitative Differentiation Evidence for 2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester (VEEM) vs. Closest Analogs


Lower Viscosity and Reduced Water Solubility of VEEM vs. Acrylate Analog VEEA

When compared directly to its acrylate analog 2-(2-vinyloxyethoxy)ethyl acrylate (VEEA, CAS 86273-46-3), VEEM demonstrates both lower viscosity and significantly lower water solubility. According to the manufacturer's technical datasheet, VEEM exhibits a viscosity of 3.19 mPa·s at 15°C versus 3.65 mPa·s for VEEA, representing a 12.6% reduction . More critically, VEEM's water solubility is only 2.2 g/L at 30°C, an 87.8% reduction from VEEA's 18 g/L . These differences arise from the additional methyl group on the methacrylate moiety, which reduces hydrogen-bonding capacity with water and alters molecular packing.

Reactive diluent UV-curable coating Viscosity

Selective Living Anionic Polymerization of the Methacryloyl Group with Quantitative Chain-End Fidelity

VEEM (designated V2 in the study) undergoes chemoselective living anionic polymerization exclusively at the methacryloyl group, leaving the vinyl ether side-chain intact for subsequent modification or crosslinking. Using 1,1-diphenyl-3-methylpentyllithium/LiCl in THF at -78°C, the polymerization yielded poly(VEEM) with molecular weights predictable from monomer/initiator feed ratios and narrow polydispersity (Mw/Mn < 1.1) [1]. In contrast, conventional radical polymerization of analogous monomers (e.g., glycidyl methacrylate or 1-aziridinylethyl methacrylate) typically results in broader dispersity (Mw/Mn = 1.5–3.0) and loss of pendant functionality due to crosslinking [1][2]. This living character enables the deliberate construction of block copolymers and functional architectures that are inaccessible with less controlled polymerization methods.

Living anionic polymerization Block copolymer Controlled architecture

Higher Boiling Point and Lower Volatility vs. VEEA for Processing Stability

VEEM exhibits a boiling point of 122–123°C at 13.3 hPa, which is 7°C higher than VEEA's 115–116°C under identical reduced pressure . Although both are low-volatility monomers under ambient conditions, this 6% increase in boiling point translates to a measurably lower evaporation rate during open processing or thin-film application. For instance, the predicted vapor pressure of VEEM at 25°C is 4.13 Pa , and coupled with the higher boiling point, it indicates reduced volatile organic compound (VOC) emission during thermal post-cure steps compared to the acrylate analog.

Volatility Processing window Thermal stability

Proprietary Synthesis Difficulty Creates Supply Differentiation vs. Commodity Reactive Diluents

Unlike commodity diacrylates such as diethylene glycol diacrylate (DEGDA), VEEM is not produced at bulk scale via standard esterification. A recent Chinese patent (CN118546060A, 2024) explicitly states that VEEM is prone to peroxide formation, etherification impurities, and autopolymerization during synthesis, requiring specialized catalysts, phase-transfer agents, and strictly controlled aerobic dark conditions [1]. The patent further notes that the current market relies primarily on imported product, with consequent high pricing [1]. This synthesis complexity, while a procurement hurdle, also acts as a quality filter: suppliers capable of delivering high-purity VEEM (≥98% by GC/HPLC) inherently demonstrate advanced manufacturing competence.

Supply chain Specialty monomer Procurement risk

Optimal Application Scenarios for 2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester Based on Differentiated Evidence


Moisture-Sensitive Optical Fiber Coatings Requiring Low Water Uptake

VEEM's water solubility of only 2.2 g/L makes it the preferred hybrid monomer for optical fiber primary coatings where moisture ingress causes signal attenuation. Compared to VEEA (18 g/L solubility), VEEM reduces water uptake by nearly an order of magnitude while retaining the dual-cure capability needed for rapid UV processing .

High-Solids UV Inkjet Inks Demanding Minimal Viscosity

At 3.19 mPa·s, VEEM provides 12.6% lower viscosity than VEEA, enabling higher pigment loading or lower total diluent content in inkjet formulations. Its oxygen-insensitive cationic curing pathway also ensures tack-free surfaces even in thin (few-micron) printed layers where radical polymerization alone would be inhibited .

Precision Block Copolymer Synthesis via Living Anionic Polymerization

For polymer chemists constructing well-defined block copolymers, VEEM's ability to undergo living anionic polymerization with Mw/Mn < 1.1 while retaining the vinyl ether side-chain enables the sequential synthesis of architectures (e.g., hydrophilic-hydrophobic blocks) that are unattainable with random copolymerization of separate monomers [1].

Thermally Post-Curable Adhesives with Reduced VOC Emissions

VEEM's 7°C higher boiling point compared to VEEA translates to lower evaporative loss during thermal post-cure (e.g., 120–150°C bake cycles common in electronic assembly). This maintains accurate stoichiometry and reduces volatile organic compound emissions, critical for compliance with indoor air quality standards .

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